molecular formula C23H17ClN2O2 B2567423 (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327184-73-5

(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2567423
CAS No.: 1327184-73-5
M. Wt: 388.85
InChI Key: AGADAMMMANDFRB-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of a chloro and methyl group on the phenyl ring, along with an imino and carboxamide group, contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent to form the chromene structure.

    Introduction of the Imino Group: The imino group can be introduced through a condensation reaction between the chromene derivative and an amine, such as 4-chloro-3-methylaniline.

    Formation of the Carboxamide Group: The final step involves the reaction of the imino-chromene intermediate with a carboxylic acid derivative, such as phenyl isocyanate, under suitable conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or the carboxamide group to an amide.

    Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or amide derivatives.

Scientific Research Applications

(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is unique due to the specific combination of functional groups and their positions on the chromene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

The compound (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic molecule notable for its complex chromene structure and potential biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C23H17ClN2O2C_{23}H_{17}ClN_2O_2, featuring a chromene backbone, an imine functional group, and a chloro-substituted aromatic ring. These structural characteristics may influence its chemical reactivity and interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with similar chromene structures exhibit various biological activities, including:

  • Antioxidant properties
  • Antimicrobial effects
  • Inhibition of acetylcholinesterase (AChE)
  • Potential anticancer activity

The biological activity of chromene derivatives can be attributed to several mechanisms:

  • Acetylcholinesterase Inhibition : Compounds similar to the target molecule have been shown to inhibit AChE, which is significant in treating neurodegenerative diseases like Alzheimer's. For instance, studies on coumarin derivatives demonstrated strong AChE inhibition, suggesting similar potential for the evaluated compound .
  • Gene Expression Modulation : The chromene structure may influence transcription factor activity, leading to alterations in gene expression that could have therapeutic implications.
  • Antioxidant Activity : The presence of phenolic groups in the structure is associated with scavenging free radicals, which can mitigate oxidative stress-related damage in cells.

Comparative Analysis with Related Compounds

A comparative analysis of related compounds reveals the following notable activities:

Compound NameStructure FeaturesNotable Activities
4-ChromoneBasic chromone structureAntioxidant, antimicrobial
CoumarinFused benzopyrone ringAnticoagulant, anti-inflammatory
FlavonoidsPolyphenolic structureAntioxidant, anticancer
Benzopyran derivativesAromatic ring fused with pyranAntimicrobial, anticancer

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the inhibitory effects of various coumarin derivatives on AChE, revealing IC50 values that indicate significant inhibition capabilities. The strongest derivative exhibited an IC50 of 2.7 µM .
  • Molecular Docking Studies : Computational studies have shown that certain chromene derivatives bind effectively to the active sites of target enzymes like AChE and MAO-B, which are crucial in neurodegenerative disease mechanisms .
  • Therapeutic Applications : Given its structural features and biological activity, this compound holds promise as a lead compound for developing new therapeutics targeting neurodegenerative diseases and cancer.

Properties

IUPAC Name

2-(4-chloro-3-methylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-15-13-18(11-12-20(15)24)26-23-19(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGADAMMMANDFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.